1-(2,4-Dihydroxy-5-propylphenyl)ethanone
Description
1-(2,4-Dihydroxy-5-propylphenyl)ethanone (CAS: 63411-87-0) is a hydroxyacetophenone derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It features two hydroxyl groups at the 2- and 4-positions and a propyl substituent at the 5-position on the phenyl ring. Key properties include:
Properties
IUPAC Name |
1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-5-9(7(2)12)11(14)6-10(8)13/h5-6,13-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROITNMNXAFHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379417 | |
| Record name | 1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63411-87-0 | |
| Record name | 1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The reaction conditions typically involve heating the mixture at 95-100°C for several hours, followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,4-Dihydroxy-5-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dihydroxy-5-propylphenyl)ethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-5-propylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ethanone group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Key Observations :
- Melting Points : The 2,5-dihydroxy-4-propyl isomer melts at 85°C, 14°C lower than the target compound, likely due to reduced hydrogen bonding .
- Synthetic Accessibility : The target compound achieves quantitative yields via Fries rearrangement, whereas the 2,5-dihydroxy-4-propyl isomer has low yield (3%) .
Comparison with Substituted Derivatives
Isopropyl vs. Propyl Substituents
1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone (CAS: 747414-17-1) shares the same molecular formula but replaces the linear propyl group with a branched isopropyl group.
Fluorophenyl Derivatives
1-(2,4-Dihydroxy-5-propylphenyl)-2-(4-fluorophenyl)ethanone (CAS: 96644-01-8) introduces a 4-fluorophenyl group, increasing molecular weight to 288.32 g/mol. It is synthesized via boron trifluoride-mediated coupling (63% yield) and may exhibit enhanced electrophilic substitution reactivity due to the electron-withdrawing fluorine .
Amino-Substituted Analogues
1-(5-Amino-2,4-dihydroxyphenyl)ethanone (CAS: 5528-13-2) replaces the propyl group with an amino substituent, reducing molecular weight to 167.16 g/mol. This compound is synthesized via nitro-group reduction and shows a melting point of 137–142°C (decomposition). The amino group increases nucleophilicity, making it suitable for pharmaceutical intermediates .
Biological Activity
1-(2,4-Dihydroxy-5-propylphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- Functional Groups : The compound features two hydroxyl groups and a propyl substituent on the phenolic ring, which are critical for its biological activity.
This compound exhibits various mechanisms that contribute to its biological activities:
- Antioxidant Activity : The hydroxyl groups in the structure suggest potential free radical scavenging capabilities, protecting cells from oxidative damage.
- Enzyme Inhibition : Studies indicate that this compound may inhibit enzymes involved in metabolic pathways, affecting drug metabolism and pharmacokinetics.
- Cell Signaling Modulation : It may interact with cellular receptors, influencing signaling pathways related to inflammation and apoptosis.
Antimicrobial Effects
Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Notable findings include:
- Staphylococcus aureus : Exhibited significant inhibitory effects with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL.
- Escherichia coli : Showed moderate antibacterial activity with MIC values ranging from 31.25 to 125 µg/mL.
Anti-inflammatory Properties
In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated on various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 (Liver) | 10.5 | Induces apoptosis with low toxicity |
| MCF-7 (Breast) | 15.0 | Selectively toxic to cancer cells |
| A549 (Lung) | 12.3 | Demonstrated significant cell death |
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study conducted by assessed the antimicrobial efficacy of various derivatives of phenolic compounds, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. -
Cytotoxicity Assessment :
In research published by , the cytotoxic effects were evaluated using the MTT assay across multiple cancer cell lines. The findings showed that the compound induced significant apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. -
Inflammation Modulation Study :
A study highlighted by investigated the anti-inflammatory potential of this compound through cytokine production assays in macrophages, revealing a marked reduction in TNF-alpha levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
